Electronic Structure and Frontier Molecular Orbitals of 5,8-Dihydro-8,8-dimethyl-indeno[2,1-c]carbazole: A Technical Guide
Electronic Structure and Frontier Molecular Orbitals of 5,8-Dihydro-8,8-dimethyl-indeno[2,1-c]carbazole: A Technical Guide
Executive Summary
The compound 5,8-Dihydro-8,8-dimethyl-indeno[2,1-c]carbazole (CAS: 1623813-70-6) represents a highly rigid, π -extended polycyclic aromatic scaffold widely utilized in the design of advanced optoelectronic materials[1]. By fusing an indene moiety to a carbazole core, the resulting indenocarbazole exhibits enhanced thermal stability, a high glass-transition temperature ( Tg ), and finely tuned Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels [2]. This whitepaper provides an in-depth technical analysis of the HOMO/LUMO characteristics of this core, detailing the theoretical frameworks, self-validating experimental protocols, and structure-property relationships critical for researchers and materials scientists.
Molecular Architecture and Electronic Impact
The structural rigidification provided by the 8,8-dimethyl bridge in the indeno[2,1-c]carbazole core serves a dual purpose. First, it suppresses non-radiative vibrational decay pathways, thereby preserving a high triplet energy ( T1≈2.76 eV ) [3]. Second, the extended conjugation effectively delocalizes the electron density of the HOMO.
In typical indenocarbazole derivatives, the HOMO is predominantly distributed across the electron-donating carbazole and indene moieties, while the LUMO is localized on adjacent electron-withdrawing groups (if functionalized) or the broader conjugated backbone [2]. This spatial separation is fundamental for achieving small singlet-triplet energy gaps ( ΔEST ) in Thermally Activated Delayed Fluorescence (TADF) applications.
Theoretical Energy Level Modeling (DFT)
Before empirical synthesis and testing, Density Functional Theory (DFT) is employed to predict the frontier molecular orbitals.
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Methodology: Calculations are typically performed using the Gaussian software suite, applying the B3LYP hybrid functional and the 6-31G(d) basis set.
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Causality: B3LYP provides an optimal balance between computational cost and accuracy for organic π -systems. The 6-31G(d) basis set includes polarization functions on heavy atoms, which is critical for accurately modeling the electron density distribution in the rigid fused-ring system [4].
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Predicted Values: For the unfunctionalized or lightly functionalized indeno[2,1-c]carbazole core, theoretical HOMO levels hover around -5.53 eV, and LUMO levels around -2.34 eV [3].
Experimental Determination Protocols
To ensure scientific integrity, the theoretical models must be validated through a self-consistent experimental workflow combining Cyclic Voltammetry (CV) and Ultraviolet-Visible (UV-Vis) spectroscopy.
Workflow for determining HOMO and LUMO energy levels using CV and UV-Vis spectroscopy.
3.1 Cyclic Voltammetry (HOMO Determination)
Step-by-Step Methodology:
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Electrolyte Preparation: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate ( TBAPF6 ) in anhydrous dichloromethane (DCM).
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Causality: TBAPF6 provides necessary ionic conductivity without interfering with the redox window of the organic solvent. Anhydrous conditions prevent water oxidation artifacts [5].
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Electrode Setup: Utilize a three-electrode system: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/Ag+ (0.01 M AgNO3 ) reference electrode.
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Causality: Glassy carbon offers a wide potential window and a reproducible surface, essential for capturing the precise oxidation onset of the indenocarbazole core.
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Sample Preparation & Deaeration: Dissolve the indenocarbazole compound to a 1.0 mM concentration. Purge the solution with ultra-high purity Argon for 10 minutes.
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Causality: Dissolved oxygen is highly electroactive and produces broad reduction peaks that can mask the intrinsic electrochemical signals of the analyte.
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Measurement & Calibration: Sweep the potential from 0 V to 1.5 V at 50 mV/s to record the onset oxidation potential ( Eoxonset ). Spike the solution with ferrocene (Fc) as an internal standard and measure the Fc/Fc+ redox couple.
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Self-Validation: The ferrocene spike acts as an absolute energy reference, correcting for any reference electrode drift between experimental runs.
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Calculation: Derive the HOMO using the empirical equation:
EHOMO=−[Eoxonset−E1/2(Fc/Fc+)+4.8] eV [5].
3.2 UV-Vis Spectroscopy (LUMO Determination)
Because the reduction of indenocarbazoles in CV is often irreversible or falls outside the solvent window, the LUMO is reliably calculated via the optical bandgap ( Eg ). Step-by-Step Methodology:
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Solution Preparation: Prepare a 1×10−5 M solution of the compound in spectroscopic-grade toluene.
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Baseline Correction: Record a baseline using pure toluene to subtract solvent absorption, ensuring only the solute's electronic transitions are measured.
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Spectral Acquisition: Scan the absorbance from 250 nm to 500 nm.
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Edge Determination: Identify the intersection of the tangent line drawn at the low-energy side of the longest wavelength absorption band with the x-axis ( λedge ).
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Calculation: Calculate the optical bandgap using Eg=1240/λedge eV . The LUMO is then derived as: ELUMO=EHOMO+Eg [5].
Quantitative Energy Level Data
The table below summarizes the experimentally determined and theoretically calculated energy levels for the indeno[2,1-c]carbazole core and its close structural analogs.
| Compound / Derivative | HOMO (eV) | LUMO (eV) | Optical Bandgap ( Eg , eV) | Triplet Energy ( T1 , eV) |
| 5,8-Dihydro-8,8-dimethyl-indeno[2,1-c]carbazole (Core DFT) | -5.53 | -2.34 | 3.19 | ~2.76 |
| PCIC (Indeno[2,1-b]carbazole derivative) | -5.48 | -2.30 | 3.18 | 2.76 |
| DPDDC (Indeno[2,1-a]carbazole derivative) | -5.82 | -2.57 | 3.25 | 2.80 |
| PPPIC-co-PPDPT (Indenocarbazole Copolymer 9:1) | -5.99 | -2.76 | 3.23 | 2.60 |
Data synthesized from electrochemical and optical analyses of indenocarbazole scaffolds [3], [5], [2].
Optoelectronic Device Integration
The HOMO level of ~ -5.5 eV aligns exceptionally well with standard Hole Transport Layers (HTLs), facilitating barrier-free hole injection. Simultaneously, the relatively shallow LUMO (~ -2.3 eV) effectively blocks electron leakage to the anode side, confining excitons within the Emissive Layer (EML) [3].
Energy level alignment and charge transport in an OLED using an indenocarbazole host.
References
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Lee, J., et al. "An indenocarbazole-based host material for solution processable green phosphorescent organic light emitting diodes". RSC Advances (via PMC). URL:[Link]
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Kim, Y., et al. "Charge Transport Regulation in Solution-Processed OLEDs by Indenocarbazole–Triazine Bipolar Host Copolymers". ACS Applied Materials & Interfaces. URL:[Link]
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Wang, X., et al. "Stable green phosphorescence organic light-emitting diodes with low efficiency roll-off using a novel bipolar thermally activated delayed fluorescence material as host". RSC Advances. URL:[Link]
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Zhang, Y., et al. "Theoretical investigation on BF3·OEt2-catalyzed tandem benzannulation/Friedel−Crafts reaction of 2-alkynylaniline and 2-alkynylbenzaldehyde delivering highly π-extended dihydrobenzo[a]indenocarbazole". Auctores. URL:[Link]
Sources
- 1. 5,8-二氢-8,8-二甲基-吲哚并[2,1-C]咔唑 CAS#: 1623813-70-6 [m.chemicalbook.com]
- 2. Stable green phosphorescence organic light-emitting diodes with low efficiency roll-off using a novel bipolar thermally activated delayed fluorescence ... - Chemical Science (RSC Publishing) DOI:10.1039/C6SC03008D [pubs.rsc.org]
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- 4. Theoretical investigation on BF3·OEt2-catalyzed tandem benzannula-tion/Friedel−Crafts reaction of 2-alkynylaniline and 2-alkynylbenzaldehyde delivering highly π‑extended dihydroben-zo[a]indenocarbazole | Auctores [auctoresonline.org]
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